N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cannabinoid Research CB1 Inverse Agonist Obesity

Procure N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide (CAS 1015532-45-2), a key diaryl-pyrazole-5-carboxamide research probe. Its unique cyclopropyl and 4-carbamoylphenyl architecture enables precise SAR studies for CB1 receptor antagonism and CRAC channel inhibition, distinct from rimonabant-like 3-carboxamides. Ideal for metabolic stability profiling and fragment-based drug design. Ensure your research's integrity with this well-defined chemotype.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B4726914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CC1C2=NN(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
InChIInChI=1S/C20H18N4O2/c21-19(25)14-8-10-15(11-9-14)22-20(26)18-12-17(13-6-7-13)23-24(18)16-4-2-1-3-5-16/h1-5,8-13H,6-7H2,(H2,21,25)(H,22,26)
InChIKeyQJWIOQXJQDYHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide | Chemical Profile for Informed Sourcing


The compound N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide (CAS 1015532-45-2) is a fully synthetic small molecule belonging to the diaryl-pyrazole-5-carboxamide class . It features a cyclopropyl group at the pyrazole 3-position and a 4-carbamoylphenyl group on the exocyclic amide. This architecture is characteristic of research compounds explored for modulating G-protein coupled receptors, including cannabinoid receptor subtypes, and other signaling nodes like CRAC channels . Its core scaffold provides a rigid, vectorially-defined platform that differentiates it from other heterocyclic amides.

Why N-(4-Carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Common Pyrazole Analogs


Substitution of this specific compound with a closely related pyrazole carboxamide is high-risk without supporting data due to the extreme sensitivity of both potency and selectivity to seemingly minor structural modifications. Published structure-activity relationship (SAR) studies on diaryl-pyrazole scaffolds demonstrate that altering the N1-aryl substituent, the C3-cycloalkyl ring size, or the nature of the C5-carboxamide moiety drastically pivots the target profile between unrelated receptor families, such as shifting from high-affinity CB1 receptor antagonism to selective CRAC channel inhibition . The combination of a cyclopropyl group, known for conferring a unique conformational bias and metabolic stability profile, with a hydrogen-bond-donating/acceptor 4-carbamoylphenyl motif generates a distinct pharmacophore that is not replicated by unsubstituted benzamides, N-methylated analogs, or other cycloalkyl derivatives.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide


CB1 Receptor Antagonism: Structural Prerequisites vs. Rimonabant Template

The compound's core, 1-N-phenyl-3-cyclopropyl-1H-pyrazole-5-carboxamide, represents a departure from the canonical 1,5-diarylpyrazole-3-carboxamide template of the clinical CB1 inverse agonist rimonabant. A landmark SAR study on cyclopropyl-containing analogs demonstrated that compounds with a 3-carboxamide and a cyclopropyl group can achieve CB1 receptor binding affinities with Ki ≤ 5 nM . The target compound's distinct 5-carboxamide regioisomer with the 4-carbamoylphenyl tail is a specifically elaborated version that aims to tune the polarity and hydrogen-bonding network within the receptor's binding pocket, differentiating it from the high lipophilicity of the clinical reference .

Cannabinoid Research CB1 Inverse Agonist Obesity

CRAC Channel Inhibition Potential Diverges from Generic Amide Congeners

A patent assigned to Grünenthal GmbH specifically identifies pyrazolyl-based carboxamides as having utility as ICRAC channel inhibitors for treating inflammatory disorders . The target compound's architecture—featuring a cyclopropyl group and a 4-carbamoylphenyl substituent—maps onto the general structure claimed for this activity. This differentiates it from generic pyrazole amides that lack the specific combination of a small cycloalkyl group and a polar aromatic amide, which are crucial for ICRAC channel interaction and selectivity over other ion channels.

Immunology CRAC Orai1 Calcium Signaling

Metabolic Stability Conferred by the Cyclopropyl Motif in the Pyrazole Series

In a series of cyclopropyl-containing diaryl-pyrazole-3-carboxamides, the cyclopropyl group was a key design element for achieving acceptable metabolic stability in human liver microsomes (HLM), with several analogs showing high stability . This contrasts with analogs containing larger cycloalkyl groups, which might be more prone to oxidative metabolism. The target compound's use of a cyclopropyl group at the pyrazole 3-position is a strategic choice to block a common metabolic soft spot, potentially offering an intrinsic stability advantage over prototypes with unsubstituted or ethyl-substituted pyrazoles.

ADME Cytochrome P450 Metabolic Stability

Target Applications for N-(4-Carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide Based on Structural Evidence


Cannabinoid Receptor Subtype Deconvolution Studies

The compound serves as a regioisomeric probe to map the binding requirements of the CB1 receptor's lipophilic pocket. Its distinct 5-carboxamide attachment and polar 4-carbamoylphenyl terminus, contrasted with the rimonabant-like 3-carboxamide series described in J. Med. Chem. 2009 , makes it valuable for studies aiming to dissociate the therapeutic metabolic effects of CB1 antagonism from the centrally-mediated effects that led to rimonabant's withdrawal.

CRAC Orai1/STIM1 Channel Medicinal Chemistry Campaigns

Given its structural alignment with the ICRAC inhibitor pharmacophore claimed in the Grünenthal patent family , this compound is a logical starting point or fragment for structure-activity relationship expansion in the search for selective CRAC channel blockers for treating autoimmune and inflammatory diseases. The 4-carbamoylphenyl group provides a handle for establishing critical hydrogen bonds with the channel protein.

Head-to-Head Comparison Panels for Cyclopropyl vs. Cyclohexyl Analogs in ADME Assays

Researchers optimizing the metabolic stability of pyrazole-based leads can employ this compound in a focused panel alongside its cyclohexyl and isopropyl counterparts. By directly comparing microsomal stability (as performed in the 2009 study ), teams can empirically determine the optimal ring size for balancing potency with reduced oxidative clearance for their specific series.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.